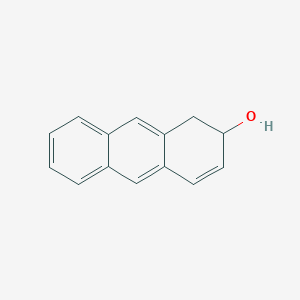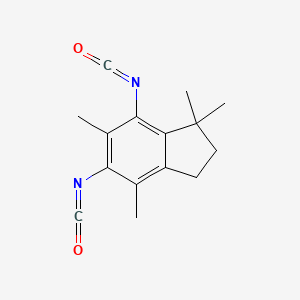![molecular formula C17H22O B12543992 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol CAS No. 656800-92-9](/img/structure/B12543992.png)
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Bicyclo[331]nonan-9-ylidene)ethyl]phenol is a complex organic compound characterized by its unique bicyclo[331]nonane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol typically involves the condensation of an aliphatic or aromatic aldehyde with acetylacetone to form the bicyclo[3.3.1]nonane moiety . The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclo[3.3.1]nonane structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[3.3.1]nonan-9-one
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
Uniqueness
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol is unique due to its combination of the bicyclo[3.3.1]nonane structure with a phenol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
656800-92-9 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
4-[1-(9-bicyclo[3.3.1]nonanylidene)ethyl]phenol |
InChI |
InChI=1S/C17H22O/c1-12(13-8-10-16(18)11-9-13)17-14-4-2-5-15(17)7-3-6-14/h8-11,14-15,18H,2-7H2,1H3 |
InChI-Schlüssel |
FGIDUFQWAWYUHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCCC1CCC2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
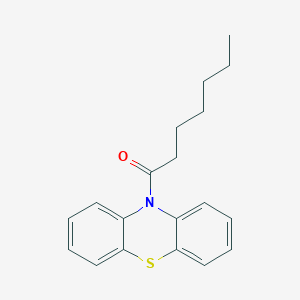

![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
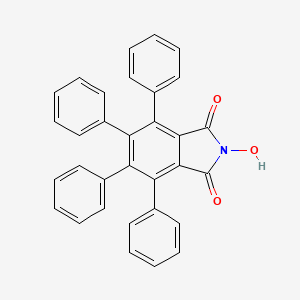
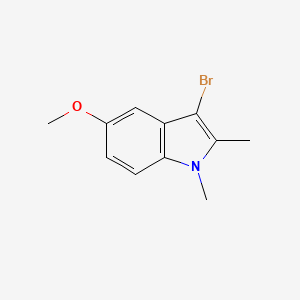
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)

